TAK-960 is classified as a small molecule kinase inhibitor, specifically targeting PLK1. Its chemical structure is characterized by the formula CHFNO·HCl, with a molecular weight of approximately 598.06 g/mol. The compound has been cataloged under the CAS number 2108449-45-0 and has shown selectivity for PLK1 over other kinases .
The synthesis of TAK-960 involves several steps that utilize advanced organic chemistry techniques. The compound was developed through structure-activity relationship studies that focused on optimizing its binding affinity to the ATP-binding pocket of PLK1. The synthetic route includes the formation of key intermediates followed by coupling reactions to construct the final product. Detailed methodologies can be found in specific studies that describe the chemical transformations leading to TAK-960, including purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
The molecular structure of TAK-960 features a complex arrangement that includes a pyrimidinyl diazepine core, with multiple substituents that enhance its potency and selectivity. The three-dimensional conformation allows for effective interaction with the ATP-binding site of PLK1, which is essential for its inhibitory action. Structural data can be represented as follows:
TAK-960 primarily functions as an inhibitor through competitive binding to the ATP-binding site of PLK1. The compound's efficacy has been evaluated through various biochemical assays, including fluorescence resonance energy transfer (FRET) assays that quantify kinase activity in the presence of TAK-960. In vitro studies have shown that TAK-960 effectively inhibits PLK1 with an IC value around 1.5 nmol/L, demonstrating its high potency against this target .
The mechanism by which TAK-960 exerts its effects involves the disruption of normal mitotic processes in cancer cells. By inhibiting PLK1, TAK-960 leads to cell cycle arrest at the G2/M phase, causing an accumulation of cells that cannot proceed with division. This results in increased apoptosis and reduced tumor growth. In vivo studies have confirmed that TAK-960 administration leads to significant tumor regression in xenograft models, highlighting its potential therapeutic benefits against various malignancies .
TAK-960 exhibits several notable physical and chemical properties:
These properties are critical for both laboratory handling and potential pharmaceutical formulation .
TAK-960 has been primarily investigated for its potential use in cancer therapy due to its ability to selectively inhibit PLK1. It has shown promise in preclinical trials against various cancer types, including colorectal cancer and leukemia models resistant to standard treatments like adriamycin and paclitaxel. Its oral bioavailability makes it an attractive candidate for further clinical development aimed at treating advanced cancers where traditional therapies have failed .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: